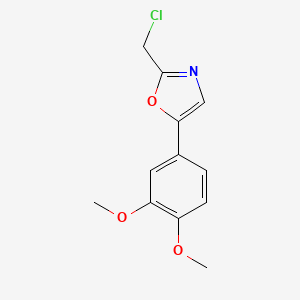

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDALCKBYWYHOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascending Trajectory of 5-(3,4-Dimethoxyphenyl)oxazole Derivatives in Medicinal Chemistry: A Technical Guide

Preamble: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[3] The clinical relevance of oxazoles is well-established, with numerous approved drugs, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin, featuring this core structure.[3] The inherent stability and synthetic tractability of the oxazole ring have further fueled its exploration in the quest for novel therapeutics.[1]

This technical guide provides an in-depth literature review of a specific, highly promising class of oxazole derivatives: those bearing a 3,4-dimethoxyphenyl substituent at the 5-position. This particular substitution pattern has emerged as a key pharmacophore, imparting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies for accessing these molecules, explore their diverse biological activities with a focus on structure-activity relationships (SAR), and elucidate their known mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 5-(3,4-dimethoxyphenyl)oxazole scaffold.

I. Synthetic Strategies for 5-(3,4-Dimethoxyphenyl)oxazole Derivatives

The construction of the 5-aryl oxazole core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

The Robinson-Gabriel Synthesis and Related Cyclodehydrations

A classical and widely employed method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. For the synthesis of 5-(3,4-dimethoxyphenyl)oxazole derivatives, this would typically start from an α-amino ketone derived from 3,4-dimethoxyacetophenone.

Conceptual Workflow for Robinson-Gabriel Synthesis:

Figure 1: Conceptual workflow of the Robinson-Gabriel synthesis for 5-(3,4-dimethoxyphenyl)oxazole derivatives.

Experimental Protocol: Representative Synthesis of a 2,5-Disubstituted Oxazole

The following is a representative, generalized protocol based on common laboratory practices for oxazole synthesis.

Step 1: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one

-

Dissolve 3,4-dimethoxyacetophenone in a suitable solvent such as diethyl ether or chloroform.

-

Slowly add a solution of bromine in the same solvent dropwise at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Step 2: Synthesis of 2-(Acylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one

-

Dissolve the crude α-bromo ketone in a suitable solvent like acetonitrile.

-

Add a primary amide and a non-nucleophilic base (e.g., potassium carbonate).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the α-acylamino ketone.

Step 3: Cyclodehydration to form the Oxazole Ring

-

Treat the α-acylamino ketone with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

-

Heat the reaction mixture to the appropriate temperature for the chosen reagent.

-

After completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final 2-substituted-5-(3,4-dimethoxyphenyl)oxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative and efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] This method is particularly useful for preparing oxazoles with a free C2-position.

Reaction Scheme for Van Leusen Synthesis:

Figure 2: Van Leusen synthesis of 5-(3,4-dimethoxyphenyl)oxazole.

II. Biological Activities of 5-(3,4-Dimethoxyphenyl)oxazole Derivatives

The 3,4-dimethoxyphenyl moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds. Its presence in the 5-position of the oxazole ring has been shown to be a key determinant of a range of pharmacological effects.

Anticancer Activity

Derivatives of the 5-(3,4-dimethoxyphenyl)oxazole scaffold have demonstrated significant potential as anticancer agents. While direct studies on a broad series of these specific oxazoles are limited, data from closely related analogues, such as 1,3,4-oxadiazoles and other substituted oxazoles, provide compelling evidence of their antiproliferative effects.

For instance, a study on 3-substituted-5-(3,4-dimethoxy-phenyl)-3H-[3][5][6]oxadiazole-2-thione derivatives revealed moderate anticancer activity against the MCF-7 breast cancer cell line.[7] The most active compounds, PODA-21 and AODA-13, exhibited IC50 values of 50.51±1.64 μg/mL and 43.00±1.02 μg/mL, respectively.[7] Molecular docking studies suggested that these compounds may act as inhibitors of the epidermal growth factor receptor (EGFR).[7]

Furthermore, 4-(3-halo/amino-4,5-dimethoxyphenyl)-5-aryloxazoles have been reported to be cytotoxic against various cancer cell lines, including those resistant to the anticancer drug combretastatin A.[8] These compounds were found to inhibit tubulin polymerization and induce apoptosis.[8]

Table 1: Anticancer Activity of Selected 5-(3,4-Dimethoxyphenyl) Heterocyclic Analogues

| Compound ID | Heterocyclic Core | R-Group | Cancer Cell Line | IC50/Activity | Reference |

| PODA-21 | 1,3,4-Oxadiazole-2-thione | Substituted phenyl | MCF-7 | 50.51 ± 1.64 µg/mL | [7] |

| AODA-13 | 1,3,4-Oxadiazole-2-thione | Substituted aryl | MCF-7 | 43.00 ± 1.02 µg/mL | [7] |

| 7b | N-Methylimidazole | 3-Amino-4-methoxyphenyl | HT-29, MCF-7/Topo, 1411HP | Nanomolar efficacy | [8] |

| 8b | N-Methylimidazole | 3-Amino-4-methoxyphenyl | HT-29, MCF-7/Topo, 1411HP | Nanomolar efficacy | [8] |

Mechanism of Action: A Focus on Tubulin Inhibition and Apoptosis Induction

A recurring mechanism of action for anticancer oxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8] The 3,4-dimethoxyphenyl moiety is structurally similar to the trimethoxyphenyl group found in known tubulin inhibitors like combretastatin A4, suggesting a similar binding mode at the colchicine-binding site of tubulin.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Figure 3: Proposed mechanism of action for anticancer 5-(3,4-dimethoxyphenyl)oxazole derivatives.

Antimicrobial Activity

The 5-(3,4-dimethoxyphenyl)oxazole scaffold has also been investigated for its antimicrobial properties. A study on N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives demonstrated a broad spectrum of antibacterial activity.[9] These compounds showed comparable or even higher inhibitory activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria when compared to standard antibiotics like gentamicin and ampicillin.[9]

Structure-Activity Relationship Insights

The presence of the 3,4-dimethoxyphenyl group at the 5-position of the heterocyclic ring appears to be crucial for the observed antimicrobial activity. Further substitutions on the oxazole or oxadiazole core can modulate the potency and spectrum of activity. For instance, the introduction of lipophilic groups can enhance cell membrane permeability, leading to improved efficacy.[10]

Table 2: Antimicrobial Activity of Selected 5-(3,4-Dimethoxyphenyl) Heterocyclic Analogues

| Compound Class | Test Organisms | Activity | Reference |

| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coli | Comparable or higher than gentamicin and ampicillin | [9] |

Experimental Protocol: Representative Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in medicinal chemistry. While direct evidence for the anti-inflammatory properties of 5-(3,4-dimethoxyphenyl)oxazole derivatives is emerging, studies on related heterocyclic systems are encouraging.

For example, a series of 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit anti-inflammatory activity.[11] This suggests that the 3,4-dimethoxyphenyl moiety can be a valuable component in the design of novel anti-inflammatory agents. The mechanism of action for many anti-inflammatory oxazole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][5]

III. Structure-Activity Relationship (SAR) and Future Directions

The collective findings from the literature, although fragmented across different but related heterocyclic systems, allow for the deduction of a preliminary SAR for 5-(3,4-dimethoxyphenyl)oxazole derivatives.

Key SAR Observations:

-

The 5-(3,4-Dimethoxyphenyl) Moiety: This group is consistently associated with enhanced biological activity across anticancer, antimicrobial, and potentially anti-inflammatory applications. The methoxy groups are likely involved in key binding interactions with biological targets.

-

Substitution at the 2-Position of the Oxazole Ring: This position offers a prime site for modification to fine-tune the pharmacological profile. The introduction of various aryl, heteroaryl, or alkyl groups can significantly impact potency and selectivity.

-

Substitution at the 4-Position of the Oxazole Ring: While less explored, this position can also be modified to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

Future Perspectives:

The 5-(3,4-dimethoxyphenyl)oxazole scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Systematic Synthesis and Biological Evaluation: The synthesis of a focused library of 2- and 4-substituted 5-(3,4-dimethoxyphenyl)oxazole derivatives is crucial to establish a more definitive SAR.

-

Mechanism of Action Studies: In-depth biological studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds for each of their observed activities.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression towards clinical development.

By systematically exploring the chemical space around the 5-(3,4-dimethoxyphenyl)oxazole core, the scientific community can unlock its full therapeutic potential and pave the way for the discovery of new and effective medicines.

IV. References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

-

Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[3][5][6]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies, 7(1), 63-79.

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

-

Pettit, G. R., et al. (2010). 4-(3-Halo/amino-4,5-dimethoxyphenyl)-5-aryloxazoles and -N-methylimidazoles that are cytotoxic against combretastatin A resistant tumor cells and vascular disrupting in a cisplatin resistant germ cell tumor model. Journal of Medicinal Chemistry, 53(18), 6595-6602.

-

Kirubanandan, L., et al. (2019). Structures of the most active anti-inflammatory compounds. ResearchGate.

-

Al-Wahaibi, L. H., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7566.

-

Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2969-2993.

-

Ojima, I., et al. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 10, 2267-2273.

-

Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 86, 568-577.

-

Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(11), 3543.

-

Ribeiro, M. F., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules.

-

Drăghici, C., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(23), 5727.

-

Shafiee, A., et al. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 65(10), 3048-3051.

-

Rekha, A. G. S., et al. (2022). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.

-

Chatterjee, T., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Materials Chemistry B, 11(36), 8673-8687.

-

Kumar, D., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. Bioinorganic Chemistry and Applications, 2013, 892535.

-

Kavaleuski, A., et al. (2001). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619.

-

Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

-

Asadi, M., et al. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 15(4), 779-785.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole. BenchChem.

-

Patel, K. D., & Mistry, B. D. (2013). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 25(1), 291-295.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jddtonline.info [jddtonline.info]

- 6. jddtonline.info [jddtonline.info]

- 7. chemmethod.com [chemmethod.com]

- 8. 4-(3-Halo/amino-4,5-dimethoxyphenyl)-5-aryloxazoles and -N-methylimidazoles that are cytotoxic against combretastatin A resistant tumor cells and vascular disrupting in a cisplatin resistant germ cell tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solvent selection for reactions involving 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole

Application Notes and Protocols

Topic: Solvent Selection for Reactions Involving 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole

Audience: Researchers, scientists, and drug development professionals.

Solvent Selection for Reactions Involving this compound: A Practical Guide

Abstract

The judicious selection of a solvent is paramount in directing the outcome of chemical reactions involving the versatile building block, this compound. This guide provides a comprehensive framework for choosing an appropriate solvent system to achieve desired reactivity, yield, and selectivity. We delve into the physicochemical properties of the substrate, explore the influence of solvent polarity and proticity on nucleophilic substitution at the chloromethyl position, and present detailed experimental protocols for representative reactions. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, enabling them to optimize their synthetic strategies.

Introduction

This compound is a valuable heterocyclic compound, featuring a reactive chloromethyl group appended to an oxazole core. The oxazole moiety is a prominent scaffold in numerous biologically active compounds, and the 3,4-dimethoxyphenyl group is a common feature in natural products and pharmaceuticals. The primary reactive site of this molecule is the benzylic-like chloromethyl group, which is susceptible to nucleophilic substitution.

The choice of solvent is a critical parameter that can profoundly influence the course of a chemical reaction.[1] Solvents can affect reactant solubility, reaction rates, chemical equilibria, and even the stereochemical outcome of a reaction. A solvent's properties, such as polarity, proticity, and boiling point, must be carefully considered to ensure an efficient and selective transformation. This guide will provide a systematic approach to solvent selection for reactions involving this compound, with a focus on nucleophilic substitution reactions.

Physicochemical Properties and Solvent Considerations

The structure of this compound features several key functional groups that dictate its reactivity and solubility. The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[2] The chloromethyl group at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the oxazole ring and the potential for stabilization of the transition state.

Reactions at the chloromethyl group are analogous to those of benzylic halides and are expected to proceed primarily through an S(_N)2 mechanism, especially with strong nucleophiles.[3][4][5] However, under certain conditions, such as with weak nucleophiles in polar protic solvents, an S(_N)1 pathway involving a stabilized carbocation intermediate may be possible.[6] The choice of solvent is therefore crucial in controlling the reaction mechanism.

Decision-Making Workflow for Solvent Selection

A logical approach to solvent selection is essential for successful reaction optimization. The following workflow, represented as a flowchart, provides a general guideline for this process.

Caption: A workflow for systematic solvent selection.

Comparative Analysis of Common Solvents

The properties of the solvent will directly impact the reaction's success. Below is a table summarizing the characteristics of common laboratory solvents and their general applicability to reactions with this compound.

| Solvent | Formula | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Suitability for Nucleophilic Substitution |

| Polar Aprotic | |||||

| N,N-Dimethylformamide | C₃H₇NO | 36.7 | 153 | Polar Aprotic | Excellent: High polarity aids in dissolving polar substrates and salts. Favors S(_N)2 reactions by not strongly solvating anions.[1] |

| Dimethyl Sulfoxide | C₂H₆OS | 46.7 | 189 | Polar Aprotic | Excellent: Similar to DMF, highly polar and favors S(_N)2 pathways.[1] High boiling point allows for a wide range of reaction temperatures. |

| Acetonitrile | C₂H₃N | 37.5 | 82 | Polar Aprotic | Good: Less polar than DMF and DMSO but still effective for many S(_N)2 reactions.[6] Lower boiling point is advantageous for easier removal. |

| Acetone | C₃H₆O | 20.7 | 56 | Polar Aprotic | Moderate: Lower polarity may limit solubility of some salts. Useful for reactions at lower temperatures. |

| Tetrahydrofuran | C₄H₈O | 7.6 | 66 | Polar Aprotic | Moderate: Lower polarity. Often used in reactions with organometallic reagents. |

| Polar Protic | |||||

| Ethanol | C₂H₆O | 24.6 | 78 | Polar Protic | Moderate to Good: Can act as both solvent and nucleophile (solvolysis). Solvates nucleophiles through hydrogen bonding, which can slow S(_N)2 reactions.[6] May promote S(_N)1 pathways. |

| Methanol | CH₄O | 32.7 | 65 | Polar Protic | Moderate to Good: Similar to ethanol, with a higher dielectric constant. |

| Water | H₂O | 80.1 | 100 | Polar Protic | Limited: Poor solubility of the substrate. Can be used in biphasic systems with a phase-transfer catalyst. |

| Nonpolar | |||||

| Dichloromethane | CH₂Cl₂ | 9.1 | 40 | Nonpolar | Poor to Moderate: Can dissolve the substrate, but may not be polar enough for many nucleophiles.[1] |

| Toluene | C₇H₈ | 2.4 | 111 | Nonpolar | Poor: Generally unsuitable for reactions involving charged nucleophiles due to low polarity.[1] |

Experimental Protocols: A Case Study in Nucleophilic Substitution

To illustrate the practical application of solvent selection, we present protocols for the reaction of this compound with a representative nucleophile, sodium azide, in different solvent systems.

Caption: General scheme for nucleophilic substitution.

Protocol 1: Reaction in a Polar Aprotic Solvent (N,N-Dimethylformamide - DMF)

This protocol is expected to favor an S(_N)2 mechanism, leading to a clean and efficient reaction.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Rationale: DMF is an excellent choice for this reaction due to its high polarity, which facilitates the dissolution of both the organic substrate and the inorganic nucleophile.[7] As a polar aprotic solvent, it does not strongly solvate the azide anion, leaving it highly nucleophilic and promoting a rapid S(_N)2 reaction.[1]

Protocol 2: Reaction in a Polar Protic Solvent (Ethanol)

This protocol may result in a slower reaction and potentially the formation of an ethoxy byproduct due to solvolysis.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware.

Procedure:

-

In a round-bottom flask, suspend this compound and sodium azide in ethanol.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography.

Rationale: While ethanol can dissolve the reactants, its protic nature leads to the solvation of the azide nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the S(_N)2 reaction.[6] The higher reaction temperature is often required to overcome this effect. There is also a risk of a competing solvolysis reaction where ethanol acts as the nucleophile.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Solubility of Reactants | Inappropriate solvent polarity. | Screen a range of solvents with varying polarities. Consider using a co-solvent system. |

| Slow or Incomplete Reaction | Poor nucleophile solvation (in protic solvents) or insufficient temperature. | Switch to a polar aprotic solvent. Increase the reaction temperature. |

| Formation of Byproducts | Solvolysis in protic solvents or side reactions at elevated temperatures. | Use a non-nucleophilic solvent. Lower the reaction temperature and extend the reaction time. |

| Difficult Product Isolation | High-boiling point solvent (e.g., DMSO, DMF). | Perform an aqueous workup to remove the high-boiling solvent before final purification. |

Conclusion

The selection of an appropriate solvent is a critical step in the successful execution of chemical reactions with this compound. For nucleophilic substitution reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the preferred choice as they promote rapid S(_N)2 reactions.[1][6] Polar protic solvents can also be used, but may require higher temperatures and can lead to side products. A systematic approach to solvent selection, as outlined in this guide, will enable researchers to optimize their synthetic procedures, leading to higher yields and purer products.

References

- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.

- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.

- Vedantu. (n.d.). Organic Solvent: Types, Properties & Uses Explained.

- LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

- Benchchem. (n.d.). The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane.

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]

- S. Joshi et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal.

- ResearchGate. (2012, July 26). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

-

Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

- Indian Academy of Sciences. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile.

- R Discovery. (1990, November 1). Effect of solvents and effect of nucleophiles in nucleophilic substitution on benzyl bromide—A kinetic study.

- LibreTexts Chemistry. (2025, February 2). 16.

- ResearchGate. (2016, October 4). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap.

- MDPI. (n.d.).

- Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

- PMC. (2025, May 25).

- PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.

- Scientific & Academic Publishing. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants.

Sources

- 1. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Optimization of Bioactive Heterocycles Using 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole

Executive Summary

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole is a specialized heterocyclic building block designed for the rapid diversification of lead compounds in drug discovery. Distinguished by its "privileged" 3,4-dimethoxyphenyl pharmacophore—a structural motif critical in tubulin polymerization inhibitors (e.g., Combretastatin A-4) and COX-2 inhibitors—this scaffold offers a pre-validated biological anchor.

The defining feature of this molecule is the C2-chloromethyl electrophile , which serves as a highly reactive "click-compatible" handle. This allows medicinal chemists to append diverse solubilizing groups, target-specific warheads, or lipophilic tails via simple nucleophilic substitution, avoiding the harsh conditions often required for direct ring functionalization.

Key Applications:

-

Antimitotic Agents: Synthesis of colchicine-site tubulin inhibitors.[1]

-

Anti-inflammatory Leads: Development of COX-2 selective heterocyclic sulfonamides.

-

Fragment-Based Drug Discovery (FBDD): Rapid generation of amine/thiol libraries for SAR (Structure-Activity Relationship) exploration.

Chemical Profile & Reactivity[2][3][4][5][6]

Structural Logic

The molecule combines three distinct functional domains:

-

The Anchor (3,4-Dimethoxyphenyl): Mimics the A-ring of colchicine and Combretastatin A-4, providing high affinity for hydrophobic pockets in proteins like Tubulin and Cyclooxygenase.

-

The Linker (1,3-Oxazole): A bioisostere for amides or esters, providing metabolic stability and hydrogen-bond acceptor capability (N3 position).

-

The Warhead (Chloromethyl): An activated benzylic-like electrophile. The electron-withdrawing nature of the oxazole ring at C2 makes this chloride significantly more reactive than standard alkyl chlorides.

Reactivity Matrix

| Nucleophile Class | Reaction Type | Target Product | Conditions |

| Primary/Secondary Amines | 2-(Aminomethyl)oxazoles | ||

| Thiols (Aryl/Alkyl) | 2-(Thiomethyl)oxazoles | ||

| Malonate Enolates | C-Alkylation | Oxazole-propanoic acids | |

| Phosphines | Wittig Salt Formation | Phosphonium Salts |

Application 1: Divergent Synthesis of Tubulin Inhibitors

The 3,4-dimethoxyphenyl moiety allows this scaffold to function as a "cis-locked" analog of stilbene-based antimitotics. The following workflow outlines the generation of a library targeting the colchicine binding site of tubulin.

Mechanistic Rationale

Tubulin polymerization inhibitors often require two aryl rings separated by a linker. By using this compound, the "A-ring" (dimethoxy) and "Linker" (oxazole) are fixed. The user only needs to substitute the chloride with a "B-ring" mimic (e.g., an aniline or benzylamine) to complete the pharmacophore.

Workflow Diagram

Figure 1: Divergent synthesis workflow for generating tubulin-targeting libraries using the oxazole scaffold.

Detailed Protocol: Amination for Library Generation

Objective: Synthesize a library of 2-(aminomethyl)-5-(3,4-dimethoxyphenyl)oxazoles to screen for cytotoxicity.

Materials

-

Reagent A: this compound (1.0 equiv).

-

Reagent B: Diverse amine set (e.g., Morpholine, N-methylpiperazine, 4-fluoroaniline) (1.2 equiv).

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv). -

Solvent: Acetonitrile (MeCN), HPLC grade.

-

Catalyst: Potassium Iodide (

) (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Reagent A (100 mg, 0.39 mmol) in MeCN (4 mL).

-

Activation: Add

(108 mg, 0.78 mmol) and catalytic -

Addition: Add the specific amine (Reagent B , 0.47 mmol) dropwise.

-

Reaction: Cap the vial and heat to 60°C in a reaction block. Stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1) or LCMS. The starting chloride (

4.5 min) should disappear, replaced by the more polar amine product.

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the inorganic salts (

/KCl) using a syringe filter or sintered glass funnel. -

Concentrate the filtrate under reduced pressure.

-

-

Purification: Most secondary amines yield clean products requiring no chromatography. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Expected Data (QC)

-

1H NMR (CDCl3): Look for the disappearance of the chloromethyl singlet (

ppm) and the appearance of the aminomethyl singlet ( -

Yield: Typical isolated yields range from 75% to 92% .

Application 2: COX-2 Inhibitor Design (Oxaprozin Analogs)

This scaffold is a direct precursor for synthesizing analogs of Oxaprozin , a commercial NSAID. The chloromethyl group allows for chain extension to introduce the carboxylic acid required for COX active site binding.

Synthetic Pathway

To mimic Oxaprozin, the chloromethyl group is converted to a propionic acid tail via malonate alkylation.

Protocol Summary:

-

Generate the enolate of diethyl malonate using NaH in THF.[3]

-

Add this compound at 0°C.

-

Reflux for 2 hours to form the diester.

-

Hydrolysis (NaOH/EtOH) followed by decarboxylation (

, heat) yields the target: 3-[5-(3,4-dimethoxyphenyl)oxazol-2-yl]propanoic acid .

Safety & Handling

-

Hazard Class: Alkylating Agent.

-

Risk: The chloromethyl moiety is reactive towards biological nucleophiles (DNA/Proteins).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly inside a fume hood.

-

Quenching: Quench excess reagent with 10% aqueous ammonium hydroxide or a thiol-based scavenger resin before disposal.

References

-

Oxazole Scaffolds in Drug Design

-

Title: 2-(Halomethyl)-4,5-diphenyloxazoles: Effective scaffolds for the synthesis of bioactive oxazoles.[3]

- Relevance: Establishes the reactivity of 2-chloromethyl oxazoles for library gener

-

Source:

-

-

Tubulin Inhibition

-

Title: Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.[1]

- Relevance: Validates the 3,4,5-trimethoxy and 3,4-dimethoxy phenyl oxazoles as potent tubulin polymerization inhibitors (Combretast

-

Source:

-

-

General Bioactivity

-

Synthetic Methodology

-

Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[6]

- Relevance: Provides background on constructing the oxazole core if the starting m

-

Source:

-

Sources

- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Resource Center: Minimizing Side Reactions with 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole

Introduction

Welcome to the technical support center for 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you anticipate and mitigate common side reactions, thereby improving yield, purity, and the overall success of your experiments.

This compound is a valuable building block, primarily used as an electrophile to introduce the 5-(3,4-dimethoxyphenyl)oxazol-2-ylmethyl moiety. Its reactivity, centered on the chloromethyl group, is analogous to that of a benzylic halide, making it an excellent substrate for nucleophilic substitution reactions.[1][2] However, the molecule possesses several functional groups that can lead to undesired pathways if reaction conditions are not carefully controlled. This guide provides a structured approach to troubleshooting these challenges.

Understanding the Reactivity Profile

Before troubleshooting, it is crucial to understand the chemical behavior of the molecule's key components:

-

2-(Chloromethyl) Group: This is the primary reactive site for nucleophilic substitution (SN2) reactions.[2] The chlorine is an excellent leaving group, and the adjacent oxazole ring stabilizes the transition state. This high reactivity is desirable but also makes the compound susceptible to reaction with trace nucleophiles like water.

-

Oxazole Ring: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to cleavage under harsh conditions, such as with strong organometallic bases (e.g., n-BuLi) or concentrated acids.[3][4]

-

3,4-Dimethoxyphenyl Group: The two methoxy groups are electron-donating, making the phenyl ring activated towards electrophilic aromatic substitution. More importantly, aryl methyl ethers can be cleaved by strong acids (e.g., HBr, BBr₃, or even strong Lewis acids like AlCl₃), which can be a concern during certain reaction workups or subsequent synthetic steps.[5][6]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using this compound in a question-and-answer format.

FAQ 1: My reaction yield is low, and I've isolated a significant polar byproduct. What is the likely cause?

Answer: The most common cause of low yields and the formation of a more polar impurity is the hydrolysis of the chloromethyl group to the corresponding alcohol, 2-(hydroxymethyl)-5-(3,4-dimethoxyphenyl)oxazole. The chloromethyl group is highly reactive and will readily react with trace amounts of water in your solvent or on your glassware.[7]

Troubleshooting Steps:

-

Ensure Anhydrous Conditions:

-

Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

-

Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Argon).

-

Ensure all reagents, especially bases like carbonates or amines, are anhydrous.

-

-

Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

-

Order of Addition: Add the 2-(chloromethyl)oxazole reagent to the mixture of your nucleophile and base, rather than pre-mixing the reagent in the solvent where it might degrade while waiting.

FAQ 2: I'm reacting the compound with a primary amine and getting a complex mixture, including what appears to be a di-alkylated product. How can I achieve selective mono-alkylation?

Answer: Primary amines can undergo multiple alkylations, leading to a mixture of the desired secondary amine, the tertiary amine (di-alkylation), and unreacted starting materials.[8] This occurs because the secondary amine product is often as nucleophilic, or even more so, than the starting primary amine.

Troubleshooting & Optimization:

-

Control Stoichiometry: Use an excess of the primary amine (2 to 5 equivalents). This increases the statistical probability that the electrophile will react with the more abundant primary amine rather than the newly formed secondary amine.

-

Slow Addition & Temperature Control:

-

Add the 2-(chloromethyl)oxazole solution dropwise to the amine solution at a low temperature (e.g., 0 °C or even -20 °C).

-

This keeps the instantaneous concentration of the electrophile low, favoring reaction with the amine in excess and minimizing the rate of the second alkylation.

-

-

Choice of Base: Use a non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) instead of an excess of the primary amine itself to scavenge the HCl byproduct. This prevents the formation of amine hydrochlorides which can complicate the reaction.

| Parameter | Recommendation for Mono-alkylation | Rationale |

| Nucleophile Stoichiometry | 2-5 equivalents of primary amine | Statistically favors reaction with the primary amine. |

| Temperature | 0 °C to room temperature | Controls reaction rate to disfavor over-alkylation. |

| Reagent Addition | Slow, dropwise addition of electrophile | Maintains a low concentration of the alkylating agent. |

| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Neutralizes HCl without competing as a nucleophile. |

FAQ 3: During an acidic workup, I observed changes in my product's NMR, particularly around the aromatic and methoxy signals. What could be happening?

Answer: The 3,4-dimethoxyphenyl group is sensitive to strong acidic conditions. Concentrated acids or prolonged exposure to moderately acidic conditions, especially at elevated temperatures, can cause cleavage of one or both methyl ethers to form the corresponding phenol(s).[5] This is a known side reaction for electron-rich aromatic ethers.[6][9]

Preventative Measures:

-

Avoid Strong Acids: Do not use concentrated HCl, HBr, or H₂SO₄ in your workup if possible.

-

Use a Buffered or Mildly Acidic Wash: If an acid wash is necessary to remove basic impurities, use a dilute solution (e.g., 1 M HCl) and perform the extraction quickly at low temperatures (e.g., on an ice bath). A wash with saturated ammonium chloride (NH₄Cl) solution is often a milder alternative.

-

Purification Strategy: If demethylation is unavoidable, consider if the phenolic product can be easily separated by chromatography or if it could be re-methylated in a subsequent step.

FAQ 4: My reaction with a soft nucleophile (like a thiol) is sluggish. Should I increase the temperature?

Answer: While increasing the temperature can accelerate the desired substitution reaction, it can also promote side reactions. With 2-(chloromethyl)oxazoles, two potential issues can arise at higher temperatures:

-

Increased Rate of Side Reactions: Decomposition of the starting material or product may occur.

-

Oxazole Ring Instability: Although generally stable, oxazole rings can be sensitive to decomposition at elevated temperatures in the presence of strong nucleophiles or bases.[3]

Alternative Strategies to Increase Reactivity:

-

Use a More Reactive Halide: If possible, synthesize the analogous 2-(bromomethyl)oxazole . Bromo-derivatives are typically more reactive alkylating agents than their chloro counterparts.[1]

-

Addition of a Catalyst: For SN2 reactions, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can be effective. The iodide displaces the chloride in-situ (Finkelstein reaction) to form the more reactive iodomethyl intermediate.

-

Optimize Solvent and Base: Use a polar aprotic solvent like DMF or acetonitrile to accelerate SN2 reactions. A stronger, yet non-nucleophilic, base like cesium carbonate (Cs₂CO₃) can also enhance the rate by more effectively deprotonating the nucleophile.

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol is optimized to favor selective mono-alkylation.

-

Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the primary amine (2.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Solvent: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring amine suspension over 30-60 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a decision-making process when encountering low product yield.

Caption: Troubleshooting workflow for low yield reactions.

Diagram 2: Competing Reaction Pathways in Amine Alkylation

This diagram illustrates the competition between desired mono-alkylation and undesired side reactions.

Caption: Competing pathways in amine alkylation reactions.

References

-

Bagley, M. C., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH Public Access. Retrieved from [Link]

-

Fröhlich, T., et al. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. Retrieved from [Link]

-

Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

-

Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

-

Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

-

Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. American Chemical Society. Retrieved from [Link]

-

Vedejs, E., & Luchetta, L. M. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. Retrieved from [Link]

-

ResearchGate. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Retrieved from [Link]

-

Euranto, E. K., et al. (1988). Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. ResearchGate. Retrieved from [Link]

-

Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews. Retrieved from [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]

-

Connor, D. T., et al. (1988). benzyl chloromethyl ether. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2006). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Retrieved from [Link]

-

Kiessling Lab. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. Retrieved from [Link]

-

ResearchGate. (2005). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and Spectral Charectarization of Oxazole/Thiazole Derivatives and Their Biological Potent Activities. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]

-

Gherghilescu, A. A., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. PubMed. Retrieved from [Link]

-

Bera, M., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed. Retrieved from [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2020). N-Dealkylation of Amines. PMC. Retrieved from [Link]

-

Kaloğlu, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. NIH. Retrieved from [Link]

-

Marvel, C. S., & Porter, P. K. (1941). Ether, chloromethyl methyl. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2015). N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble CpIridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media*. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. MDPI. Retrieved from [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

-

Wang, Y., et al. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. PMC. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2023). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Retrieved from [Link]

Sources

- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole|C7H8ClNO [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Technical Support Center: Purification of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole

[1][2]

Case ID: OX-CM-34DM-REC Status: Active Assigned Specialist: Senior Process Chemist Subject: Solvent Optimization & Troubleshooting for Recrystallization[1][2]

Executive Summary & Chemical Profile

This guide addresses the purification of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole , a critical electrophilic intermediate often used in the synthesis of bioactive kinase inhibitors and COX-2 modulators.[1][2]

The molecule presents a specific "solubility conflict":

-

The 3,4-Dimethoxyphenyl moiety: Electron-rich and lipophilic, prone to "oiling out" and oxidation.[1]

-

The 2-Chloromethyl group: A reactive alkyl halide susceptible to solvolysis (hydrolysis/alcoholysis) in hot protic solvents.[1][2]

-

The Oxazole Core: A weak base that requires polar aprotic solvation for optimal crystal lattice formation.[1][2]

Critical Warning: Unlike simple aromatics, this compound cannot be indiscriminately boiled in alcohols (MeOH/EtOH).[1][2] Prolonged heating in protic solvents can displace the chloride, yielding the corresponding ether or alcohol impurity.[2]

Solvent Selection Matrix

The following table summarizes solvent suitability based on thermodynamic solubility and chemical stability.

| Solvent System | Suitability | Risk Profile | Mechanism of Action |

| Acetonitrile (MeCN) | Optimal | Low | High temperature coefficient; Aprotic nature prevents solvolysis of the -CH₂Cl group.[1][2] |

| EtOAc / Heptane | High | Low | Classic binary system.[1][2] Good for removing non-polar impurities.[1][2] |

| Ethanol / Methanol | Conditional | High | Risk of Solvolysis. Only use if heating time is <5 mins.[1][2] Can form ethyl/methyl ethers.[1][2] |

| Toluene | Moderate | Moderate | Good for solubility, but often retains the product in mother liquor due to π-stacking interactions.[1] |

| DCM / Hexane | Low | Low | Poor crystallization; DCM is too good a solvent, leading to evaporative precipitation rather than crystallization.[2] |

Decision Logic: Solvent Optimization Workflow

The following diagram illustrates the logical pathway for selecting the correct purification method based on crude purity and observed behavior.

Figure 1: Decision tree for solvent selection, prioritizing aprotic systems to prevent alkyl halide degradation.

Detailed Protocols

Protocol A: The Acetonitrile Method (Recommended)

Best for: High recovery, removal of polar impurities, and preserving the chloromethyl group.[1]

-

Preparation: Place 10 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Add Acetonitrile (MeCN) in small portions (start with 3 mL/g) while heating to a gentle reflux (82°C).

-

Note: The 3,4-dimethoxy group aids solubility; do not over-dilute.[1]

-

-

Filtration (Optional): If insoluble black specks (oxidized polymer) remain, filter hot through a pre-warmed glass frit or Celite pad.[1][2]

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

-

Finishing: Cool to 0-4°C in an ice bath for 30 minutes.

-

Collection: Filter the white/off-white needles. Wash with cold (-20°C) MeCN. Dry under vacuum at 40°C (do not exceed 50°C to prevent degradation).[1][2]

Protocol B: The Ethyl Acetate/Heptane Displacement

Best for: Oily crude material or when the compound refuses to crystallize from single solvents.[1]

-

Dissolution: Dissolve the crude oil/solid in the minimum amount of Ethyl Acetate (EtOAc) at 50°C.[1][2]

-

Precipitation: Dropwise add Heptane (or Hexane) until a persistent cloudiness (turbidity) appears.[1][2]

-

Re-dissolution: Add just enough EtOAc (drops) to clear the solution.[1][2]

-

Seeding: Add a seed crystal if available. If not, scratch the glass wall with a spatula to induce nucleation.[2]

-

Crystallization: Allow to stand at room temperature. The product should crystallize as the solution cools and the less polar heptane forces the polar oxazole out of solution.[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

-

Cause: This is common with 3,4-dimethoxyphenyl derivatives.[1][2] The melting point is likely depressed by impurities, dropping it below the boiling point of your solvent.[2]

-

Fix:

Q2: I see a new spot on TLC after recrystallizing from Ethanol. What happened?

-

Cause: You likely synthesized 2-(Ethoxymethyl)-5-(3,4-dimethoxyphenyl)oxazole . The chloromethyl group is reactive.[1][2][3][4][5][6][7][8] Refluxing in ethanol drives the SN1/SN2 substitution of Chloride with Ethoxide/Ethanol.[1][2]

-

Fix: Discard the solvent.[1][2][3] If the impurity level is low (<5%), recrystallize immediately using Acetonitrile (aprotic) to wash away the ether impurity.[1][2] Avoid protic solvents for this specific alkyl halide.[1][2]

Q3: The crystals are turning yellow/brown upon drying.

Q4: Can I use water as an anti-solvent with Acetone?

-

Response: Not recommended. While the oxazole is stable in neutral water, the chloromethyl group can hydrolyze to the alcohol (hydroxymethyl) over time, especially if the crude material contains trace acid which catalyzes the hydrolysis.[1] Stick to anhydrous organic systems.

References

-

Synthesis of 2-(Chloromethyl)

-

Anderson, B. A., et al.[1][2] "2-(Halomethyl)-4,5-diphenyloxazoles: Effective Scaffolds for Synthetic Elaboration."[1][2][7] Journal of Organic Chemistry. (Demonstrates the reactivity of the chloromethyl group and standard purification via crystallization from non-protic or carefully controlled protic solvents).

-

-

General Purification of Oxazole Derivatives

- BenchChem Protocols. "Synthesis and Purification of 2-substituted Oxazoles.

-

Reactivity of Chloromethyl Heterocycles

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. N-(4-chlorophenyl)-3-(3-methoxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | C19H17ClN2O3 | CID 46232571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]

- 11. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole under basic conditions

Topic: Stability & Handling Under Basic Conditions

Ticket ID: OX-2-CM-STAB-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary: The "Warhead" Concept

You are working with 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole . To understand its stability, you must view the molecule not as a single static entity, but as two distinct chemical zones with opposing behaviors:

-

The Scaffold (Stable): The 5-(3,4-dimethoxyphenyl)oxazole core is an electron-rich heteroaromatic system. It is generally robust against basic hydrolysis at moderate temperatures.

-

The Warhead (Unstable/Reactive): The 2-chloromethyl group is a highly electrophilic "warhead." It is structurally analogous to a benzyl chloride but significantly more reactive due to the electron-withdrawing nature of the oxazole C=N bond.

The Core Conflict: Under basic conditions, the "stability" of this compound is effectively zero if nucleophiles (including

Module 1: The Instability Mechanism

Why is your compound degrading?

The primary degradation pathway in basic media is not ring opening, but side-chain substitution. The chloromethyl group is activated for

Degradation Pathways Diagram

The following diagram illustrates the fate of your molecule in various basic environments.

Caption: Figure 1. The dominant instability pathways are nucleophilic substitutions (

Module 2: Troubleshooting Guide

Diagnose specific experimental failures.

Scenario A: "I see a new, more polar spot on TLC after adding base."

-

Diagnosis: Hydrolysis.

-

The Cause: You likely used an aqueous base (NaOH,

in wet solvent) or a hygroscopic solvent (DMF/DMSO) that contained water. The hydroxide ion ( -

The Fix:

-

Switch to anhydrous conditions .

-

Use non-nucleophilic bases if deprotonation is the goal (e.g., NaH, LiHMDS, DBU).

-

If an aqueous base is required for a biphasic reaction, use a phase transfer catalyst (PTC) and keep the temperature low (

).

-

Scenario B: "My product mass is M+31 (or M+14) higher than expected."

-

Diagnosis: Solvolysis (Etherification).

-

The Cause: You used an alcohol solvent (Methanol or Ethanol) with a base. Methoxide (

) or Ethoxide ( -

The Fix:

-

NEVER use protic solvents (MeOH, EtOH, iPrOH) if you intend to preserve the chloromethyl group in basic conditions.

-

Recommended Solvents: THF (anhydrous), DCM, Toluene, or MeCN.

-

Scenario C: "The starting material is disappearing, but I see multiple streaks/decomposition."

-

Diagnosis: Polymerization/Self-Alkylation.

-

The Cause: If the 3,4-dimethoxyphenyl ring is sufficiently electron-rich and the concentration is high, the molecule can act as both nucleophile (at the aryl ring) and electrophile (at the chloromethyl), leading to "Friedel-Crafts-like" self-alkylation, though this is slower.

-

The Fix: Run reactions at high dilution (0.05 M - 0.1 M).

Module 3: Experimental Protocols

Protocol 1: Stability Testing (Go/No-Go Check)

Before committing valuable starting material to a reaction, validate your solvent/base system.

| Step | Action | Critical Note |

| 1 | Dissolve 5 mg of compound in 0.5 mL of the intended anhydrous solvent. | Use an oven-dried vial. |

| 2 | Add 1.0 equivalent of the intended base. | If using NaH, wash with hexane first to remove oil. |

| 3 | Stir at intended temperature (start at | |

| 4 | Quench immediately into slightly acidic buffer (pH 5-6) or dilute with dry DCM. | Do not quench with strong basic water. |

| 5 | Analyze via TLC or LC-MS. | Look for the -OH peak (Hydrolysis) or solvent adducts. |

Protocol 2: Safe Reaction Conditions (Nucleophilic Substitution)

Use this if your goal is to replace the -Cl with a specific nucleophile (e.g., an amine) without degrading the ring.

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous).

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA). Avoid strong hydroxides. -

Temperature: Start at

, warm to Room Temperature (RT). Avoid reflux unless necessary. -

Stoichiometry: Use 1.1 equiv of Nucleophile, 1.5 equiv of Base.

-

Monitoring: Monitor consumption of the chloride. If the reaction stalls, add NaI (0.1 equiv) to form the more reactive iodomethyl intermediate (Finkelstein condition) rather than heating.

Module 4: Decision Support (Visual)

Use this flowchart to select the correct conditions for your experiment.

Caption: Figure 2. Decision matrix for handling chloromethyl-oxazoles. Note that preserving the Cl group in the presence of base is chemically contradictory and requires steric protection or very weak bases.

Module 5: FAQ

Q: Can I use NaOH if I keep the temperature at -78°C? A: It is risky. Even at low temperatures, hydroxide is a potent nucleophile. If you must use a strong base, use a bulky, non-nucleophilic base like LiHMDS or t-BuOK (though t-BuOK can still act as a nucleophile, the steric bulk helps) in THF, not water.

Q: Is the 3,4-dimethoxy group relevant to stability? A: Yes, indirectly. The electron-donating methoxy groups make the oxazole ring more electron-rich. This stabilizes the ring against nucleophilic ring opening (which attacks the ring carbons) but has little protective effect on the exocyclic chloromethyl group. In fact, it may make the compound slightly more prone to oxidation over long storage periods [1].

Q: How should I store the compound? A: Store under inert gas (Argon/Nitrogen) at -20°C. The compound is sensitive to moisture. Over time, atmospheric moisture will hydrolyze the -Cl to -OH, releasing HCl, which can then autocatalytically degrade the oxazole ring (acid hydrolysis).

References

- Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.

-

Palmer, D. C. (Ed.). (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy. In The Chemistry of Heterocyclic Compounds (Vol. 60). Wiley-Interscience. (Details the reactivity of 2-chloromethyl side chains).

-

Cai, L., et al. (2010). Synthesis and biological evaluation of 2-substituted-5-aryloxazoles. Journal of Medicinal Chemistry. (Illustrates the use of chloromethyl oxazoles as reactive intermediates for amine synthesis).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (General reactivity of -haloalkyl heterocycles).

Sources

Resolving solubility issues of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole in water

The following guide serves as a specialized Technical Support Hub for 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole . It is designed to address the specific physicochemical challenges associated with this lipophilic, reactive alkylating agent.

Topic: Resolving Solubility & Stability Issues of this compound in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open

Executive Summary & Immediate Action

The Core Issue: You are likely experiencing precipitation or inconsistent assay results not merely due to hydrophobicity , but due to the chemical instability of the chloromethyl group (-CH₂Cl).

Critical Warning: This compound is an alkylating agent . In aqueous media (especially at pH > 7 or with nucleophilic buffers like Tris), the chloromethyl group undergoes hydrolysis to form the hydroxymethyl derivative (inactive/different activity) and HCl.

-

Do not heat above 37°C in water to dissolve.

-

Do not use nucleophilic solvents (Methanol, Ethanol) for stock solutions if long-term stability is required (risk of solvolysis).

-

Do not use Tris or Glycine buffers (risk of alkylation).

Recommended Immediate Workflow:

-

Prepare Stock Solution in anhydrous DMSO or DMA (Dimethylacetamide).

-

Dilute into aqueous media immediately prior to use.

-

Use HP-β-Cyclodextrin (HP-β-CD) as a solubilizing excipient to shield the hydrophobic core.

Diagnostic Workflow: Solubility vs. Instability

Before attempting to force the compound into solution, you must determine if the "insolubility" is actually precipitation of a degradation product.

Logic Diagram: Troubleshooting Pathway

Caption: Decision matrix for distinguishing between solubility limits and chemical reactivity issues.

Technical Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a concentrated stock that avoids solvolysis.

Materials:

-

Compound: this compound

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol.

-

Storage: Amber glass vials (hydroscopic solvents absorb water, triggering hydrolysis).

Procedure:

-

Weigh the compound into a glass vial.

-

Add Anhydrous DMSO to achieve a concentration of 10–20 mM .

-

Vortex for 30 seconds. If dissolution is slow, sonicate for max 5 minutes (monitor temperature; keep <30°C).

-

QC Check: Inspect for clarity.

-

Storage: Store at -20°C. Note: DMSO freezes at 18°C. Thaw completely and vortex before use to avoid concentration gradients.

Protocol B: Aqueous Dilution with Cyclodextrin Shielding

Objective: Dilute the stock into water/media while preventing precipitation of the lipophilic oxazole core. Mechanism: The 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic dimethoxyphenyl-oxazole moiety while leaving the hydrophilic exterior exposed to water.

| Component | Function | Final Concentration |

| Stock Solution | Active Compound | 10 µM – 100 µM |

| HP-β-CD | Solubilizer / Stabilizer | 10% – 20% (w/v) |

| DMSO | Co-solvent | < 1% (v/v) |

| Buffer | pH Control (PBS or HEPES) | Balance |

Step-by-Step:

-

Prepare Vehicle: Dissolve HP-β-CD in PBS (pH 7.4) to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).

-

Aliquot Vehicle: Place the required volume of cyclodextrin vehicle into a tube.

-

Spike: While vortexing the vehicle, slowly add the DMSO stock solution.

-

Tip: Do not add vehicle to the DMSO stock; always add stock to the vehicle to prevent transient high concentrations that trigger precipitation.

-

-

Incubate: Shake gently at room temperature for 15 minutes to allow equilibrium of the inclusion complex.

Frequently Asked Questions (FAQs)

Q1: Can I use acidic water to dissolve it? The oxazole has a nitrogen atom.[1][2][3][4]

Answer: No. While oxazoles are weakly basic (pKa of conjugate acid ~0.[1]8) [1], they are far less basic than imidazoles.[1] You would need a very low pH (pH < 1) to protonate the nitrogen significantly.

-

Risk: Highly acidic conditions will accelerate the hydrolysis of the chloromethyl group and potentially open the oxazole ring [2].

-

Result: You will dissolve the degradation product, not your target compound.

Q2: Why did my compound turn into a different peak on HPLC after 24 hours in water?

Answer: You likely observed hydrolysis . The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic attack by water (Sₙ1 or Sₙ2 mechanism), converting it to the hydroxymethyl derivative (-CH₂OH) and releasing HCl [3].

-

Prevention: Analyze fresh samples immediately. If long incubations are required, use the Cyclodextrin protocol (Protocol B) which can sterically hinder water access to the reactive center, or lower the temperature to 4°C.

Q3: I see a precipitate when I add my DMSO stock to cell culture media.

Answer: This is "crashing out." The local concentration of the drug exceeds its solubility limit at the point of contact.

-

Fix: Use the "two-step dilution" method.

-

Dilute DMSO stock 1:10 into pure PEG-400 .

-

Dilute this mixture into the media.

-

Why? PEG-400 acts as an intermediate polarity bridge, reducing the shock of the transition from DMSO to water.

-

Chemical Mechanism & Stability Data

Hydrolysis Pathway

The primary instability risk is the conversion of the chloromethyl moiety.

Caption: Hydrolytic degradation pathway of the chloromethyl group in aqueous media.

Physicochemical Profile

| Property | Value/Description | Implication |

| LogP (Predicted) | ~2.5 – 3.5 | Moderate lipophilicity; requires co-solvents. |

| pKa (Oxazole N) | ~0.8 [1] | Too low for salt formation at physiological pH. |

| Reactivity | Alkylating Agent | Reacts with thiols (cysteine), amines (lysine), and water. |

| UV Abs | ~304 nm (similar analogs) [4] | Use UV-Vis for solubility concentration checks. |

References

-

Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

-

Turchi, I. J. (1981). Oxazole Chemistry. A Review of Recent Advances. Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing solvolysis of benzyl chloride derivatives). Link

-

Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 396-398, 1048-1051. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole